The synthesis of 5-(4-chlorophenyl)-1H-pyrrole-2-carboxylic acid typically involves several key steps:
In an industrial context, larger-scale production may utilize advanced techniques such as microwave-assisted synthesis or catalytic hydrogenation to enhance efficiency and reduce by-products.
The molecular structure of 5-(4-chlorophenyl)-1H-pyrrole-2-carboxylic acid can be described as follows:
The compound's InChI representation is InChI=1S/C11H8ClNO2/c12-8-3-1-7(2-4-8)9-5-6-10(13-9)11(14)15/h1-6,13H,(H,14,15)
. This structural configuration contributes to its unique chemical reactivity and biological properties.
5-(4-chlorophenyl)-1H-pyrrole-2-carboxylic acid participates in various chemical reactions:
The mechanism of action for 5-(4-chlorophenyl)-1H-pyrrole-2-carboxylic acid is primarily studied concerning its biological activities:
The physical and chemical properties of 5-(4-chlorophenyl)-1H-pyrrole-2-carboxylic acid include:
These properties are crucial for understanding its behavior in various applications .
5-(4-chlorophenyl)-1H-pyrrole-2-carboxylic acid has diverse applications across several fields:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: